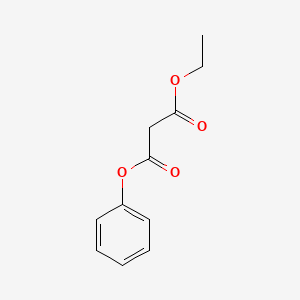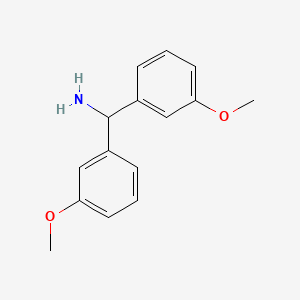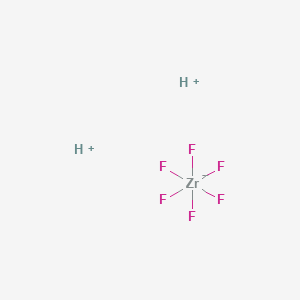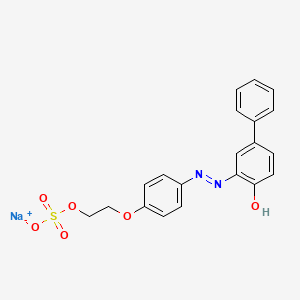
Ethyl phenyl malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl phenyl malonate, also known as Diethyl phenylmalonate, is an aromatic malonic ester . It is used in the synthesis of moderate to long-lasting barbiturates such as phenobarbital .
Synthesis Analysis
Unlike other malonic esters that are derived via malonic ester synthesis, diethyl phenylmalonate is typically indirectly derived via a Claisen condensation with diethyl oxalate and ethyl phenylacetate followed by decarbonylation . This indirect method is often used because aryl halides are relatively weaker electrophiles than alkyl halides and thus poorly alkylate diethyl malonate .Molecular Structure Analysis
The molecular formula of Ethyl phenyl malonate is C13H16O4 . It is a colorless to light yellow clear liquid .Chemical Reactions Analysis
The Malonic Ester Synthesis is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid .Physical And Chemical Properties Analysis
Ethyl phenyl malonate has a molar mass of 236.267 g·mol −1 . It has a density of 1.096 g/cm 3 . The melting point is 16.5 °C (61.7 °F; 289.6 K) and the boiling point is 170–172 °C (338–342 °F; 443–445 K) at 14 mmHg . The refractive index (nD) is n20/D 1.491 .Scientific Research Applications
Anti-mycobacterial Properties : Ethyl phenyl malonate derivatives have shown significant inhibitory effects on Mycobacterium tuberculosis, demonstrating potential as anti-mycobacterial agents (Dannhardt et al., 1991).
Liver Necrosis Prevention : Ethyl phenyl malonate-related compounds like Sch 5705 and Sch 5712 have been found to decrease liver necrosis caused by carbon tetrachloride, indicating potential applications in liver health (Castro et al., 1974).
Synthesis of Heterocyclic Sulfone Systems : Ethyl phenyl malonate has been used in the synthesis of a wide range of heterocyclic sulfone systems, showcasing its versatility in organic synthesis (Elkholy, 2008).
Antitumor Properties : Ethylenediamine platinum (II) malonate, involving ethyl phenyl malonate, has been studied for its antitumor properties. Its molecular structure and stability in solution are significant for developing cancer treatments (Cutbush et al., 1983).
Synthetic Technology Development : Ethyl phenyl malonate has been used in developing synthetic technologies, such as the synthesis of diethyl [2-(phenylthio) ethyl]malonate, demonstrating its role in advanced synthetic methodologies (Yu Ya-xi, 2015).
Chemical Transformations in Organic Synthesis : The compound has been involved in various chemical transformations in organic synthesis, as shown in the construction of 6-oxa-1-azatricyclo systems (Fisher et al., 1975).
Development of Novel Pharmaceutical Compounds : Ethyl phenyl malonate has been used in the synthesis of novel pharmaceutical compounds like pyrimido[1,2-a]pyrimidines, indicating its potential in drug development (Eynde et al., 2001).
Neuroprotection Against Toxins : Studies have shown that compounds related to ethyl phenyl malonate offer neuroprotection against toxins like malonate and MPTP, suggesting potential applications in treating neurodegenerative diseases (Matthews et al., 1999).
Catalytic Applications in Organic Reactions : Ethyl phenyl malonate derivatives have been used in palladium-catalyzed arylation reactions, indicating its usefulness in catalytic processes in organic chemistry (Beare & Hartwig, 2002).
Free Radical Addition Reactions : The compound has been involved in studies of free radical addition reactions, which are crucial in various synthetic applications (Cadogan et al., 1967).
Safety And Hazards
Ethyl phenyl malonate is a combustible liquid . It should be kept away from heat/sparks/open flames/hot surfaces . It is recommended to wear protective gloves/protective clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place and kept cool .
properties
IUPAC Name |
1-O-ethyl 3-O-phenyl propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-14-10(12)8-11(13)15-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPPDIXCKHOMLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)OC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl phenyl malonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[(7-Amino-1-hydroxy-3-sodiooxysulfonyl-2-naphthalenyl)azo]-8-[[4-(phenylazo)-6-sodiooxysulfonyl-1-naphthalenyl]azo]-2-naphthalenesulfonic acid sodium salt](/img/structure/B1143627.png)



